molecular formula C12H11FN2 B1446602 2-(2-Fluoro-5-methylphenyl)pyridin-3-amine CAS No. 1553934-34-1

2-(2-Fluoro-5-methylphenyl)pyridin-3-amine

Cat. No.: B1446602
CAS No.: 1553934-34-1
M. Wt: 202.23 g/mol
InChI Key: PWHXQTMCGAWCFP-UHFFFAOYSA-N
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Description

2-(2-Fluoro-5-methylphenyl)pyridin-3-amine is a fluorinated aromatic amine compound It is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-5-methylphenyl)pyridin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-5-methylbenzene and 3-aminopyridine.

    Halogenation: The 2-fluoro-5-methylbenzene undergoes halogenation to introduce a halogen atom at a specific position on the aromatic ring.

    Coupling Reaction: The halogenated intermediate is then subjected to a coupling reaction with 3-aminopyridine. This step often involves the use of a palladium catalyst and a base under controlled temperature and pressure conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-5-methylphenyl)pyridin-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorine atom, which is an electron-withdrawing group.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding nitro or imine derivatives, while reduction can lead to the formation of secondary or tertiary amines.

    Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate intermediates and drive reactions to completion.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used in oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, used in reduction reactions.

Major Products Formed

    Substituted Pyridines: Formed through substitution reactions.

    Nitro or Imine Derivatives: Formed through oxidation of the amine group.

    Secondary or Tertiary Amines: Formed through reduction of the amine group.

Scientific Research Applications

2-(2-Fluoro-5-methylphenyl)pyridin-3-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and light-emitting diodes (LEDs).

    Chemical Biology: It is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.

    Agricultural Chemistry: The compound is explored for its potential use in the development of agrochemicals, such as herbicides and pesticides.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-5-methylphenyl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with target proteins. This can lead to the modulation of biological pathways and the inhibition or activation of specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoropyridine: Lacks the methyl group and has different electronic properties.

    2-Methylpyridine: Lacks the fluorine atom and has different reactivity.

    2-(2-Chloro-5-methylphenyl)pyridin-3-amine: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties.

Uniqueness

2-(2-Fluoro-5-methylphenyl)pyridin-3-amine is unique due to the presence of both fluorine and methyl groups, which impart distinct electronic and steric properties. These features enhance its reactivity and binding affinity in various chemical and biological applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

2-(2-fluoro-5-methylphenyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2/c1-8-4-5-10(13)9(7-8)12-11(14)3-2-6-15-12/h2-7H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWHXQTMCGAWCFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)C2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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